N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Base Structure : N-(5-fluoro-2-methylphenyl)
- Linker : 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}
- Functional Group : Acetamide
The molecular formula is C16H19FN4O with a molecular weight of approximately 304.35 g/mol. Its unique structure suggests potential interactions with various biological targets.
This compound primarily functions as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression. Notably, it has shown inhibitory activity against c-KIT and PDGFRβ kinases, which are implicated in gastrointestinal stromal tumors (GISTs).
Inhibition Studies
The compound demonstrated:
- IC50 Values :
- c-KIT: 99 nM
- PDGFRβ: 120 nM
- DDR1: 126 nM
- CSF1R: 133 nM
These values indicate potent inhibition, suggesting that the compound could be effective in treating cancers driven by these pathways .
Efficacy in Preclinical Models
In preclinical studies involving xenograft models:
- Tumor Growth Inhibition : At doses of 50 and 100 mg/kg, significant tumor growth inhibition was observed in GIST-T1 cell-inoculated mice, demonstrating the compound's potential as a therapeutic agent against GISTs .
Pharmacokinetics
Pharmacokinetic studies revealed:
- Bioavailability : Approximately 36% when administered orally.
- Half-life : Around 4.11 hours.
- Clearance Rate : Fast clearance with a rate of 4.988 L/h/kg when administered intravenously.
These pharmacokinetic properties suggest that while the compound is effective, its rapid clearance may necessitate careful dosing strategies to maintain therapeutic levels .
Study on Antitumor Activity
A study highlighted the use of this compound in a model of GISTs. The results indicated that the compound not only inhibited tumor growth but also exhibited selectivity over normal cells, which is critical for reducing side effects associated with cancer therapies .
Comparative Analysis with Other Compounds
Comparative studies with other small molecule inhibitors showed that this compound maintained a favorable selectivity profile against ABL kinase while effectively inhibiting c-KIT. This selectivity is crucial for targeting specific cancer pathways without affecting normal cellular functions .
属性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-5-6-14(19)10-15(12)21-16(24)11-25-17-9-13(2)20-18(22-17)23-7-3-4-8-23/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQUZRFRBWIDFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。